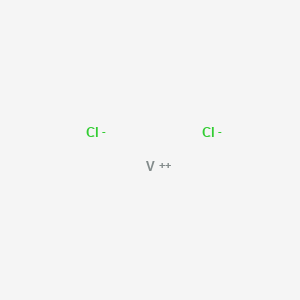

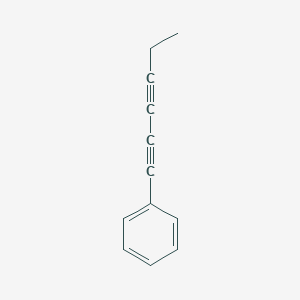

![molecular formula C26H14 B086413 萘并[1,2,3,4-ghi]菲 CAS No. 190-84-1](/img/structure/B86413.png)

萘并[1,2,3,4-ghi]菲

描述

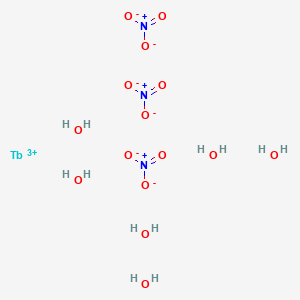

Naphtho[1,2,3,4-ghi]perylene is a polycyclic aromatic hydrocarbon with the molecular formula C26H14 . It has a molecular weight of 326.3894 .

Synthesis Analysis

The synthesis of Naphtho[1,2,3,4-ghi]perylene derivatives has been achieved through a carefully designed arylated polynaphthalene precursor . The efficiency of the oxidative cyclodehydrogenation of the tailor-made polymer precursor into 8-AGNRs was validated by FT-IR, Raman, and UV/Vis-near-infrared (NIR) absorption spectroscopy .Molecular Structure Analysis

The molecular structure of Naphtho[1,2,3,4-ghi]perylene is complex and consists of multiple fused aromatic rings . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

The Diels-Alder reactions of perylene (diene) with 1,2-didehydrobenzene and 4,5-dimethoxy-1,2-didehydrobenzene (dienophiles) generated in situ by two methods have been reported . The corresponding Diels-Alder adducts, naphtho[1,2,3,4-ghi]perylene and 10,11-dimethoxynaphtho-[1,2,3,4-ghi]perylene, were isolated in up to 77% yield .Physical And Chemical Properties Analysis

Naphtho[1,2,3,4-ghi]perylene has a boiling point of 579.0±17.0 °C and a density of 1.391±0.06 g/cm3 . It also has a fusion temperature of 541.5 K and an enthalpy of fusion of 17.28 kJ/mol at this temperature .科学研究应用

识别和定量:

- 萘并[1,2,3,4-ghi]菲已使用正相液相色谱与紫外-可见光谱(NPLC/UV-vis)和气相色谱与质谱(GC/MS)等技术从煤焦油的复杂多环芳烃混合物中鉴定和定量 (Oña-Ruales 等人,2016).

环境分析:

- 萘并[1,2,3,4-ghi]菲已使用高效液相色谱结合大气压激光电离质谱(HPLC-DAD-APLI-MS)在煤炭和石油焦等环境样品中检测到。这种鉴定有助于了解多环芳烃在环境样品中的分布和普遍性 (Thiäner 等人,2019).

化学合成和反应:

- 在化学合成领域,萘并[1,2,3,4-ghi]菲已通过苯并二炔与菲的湾区在无溶剂条件下的高温流动体系中进行 Diels-Alder 环加成反应而形成。这一过程是选择性无溶剂生长扶手椅碳纳米管的基础 (Fort & Scott, 2011).

非线性光学研究:

- 研究了基于苯并[b]萘并[1,2,3,4-pqr]菲(BNP)的多环芳烃(PAH)的超快非线性光学性质,显示出很强的三光子吸收系数。这表明在光子和光电子学中具有潜在应用 (Nayak 等人,2022).

溶剂极性探针:

- 对包括与萘并[1,2,3,4-ghi]菲相关的衍生物在内的各种多环芳烃的荧光发射光谱的研究已用于筛选多环芳烃的潜在溶剂极性行为。这种筛选对于了解这些复杂分子的溶剂相互作用至关重要 (Tucker 等人,1991).

光子向上转换:

- 表现出 Baird 的 4n – π 反芳香性的衍生物被用作生色团来敏化菲,从而产生上转换的蓝色光致发光。这表明在能量收集和发光器件中具有应用 (Shokri 等人,2017).

光伏应用:

- 萘并[1,2,3,4-ghi]菲已参与用于光伏应用的新型电子受体苝二酰亚胺分子的开发,证明了多环芳烃在太阳能技术进步中的作用 (Kozma 等人,2013).

安全和危害

Naphtho[1,2,3,4-ghi]perylene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

未来方向

The characterization of Naphtho[1,2,3,4-ghi]perylene by AFM in combination with atomic manipulation provides clear fingerprints of the aromatic and aliphatic moieties that will facilitate their assignment in unknown priori samples . This suggests that Naphtho[1,2,3,4-ghi]perylene and similar compounds could play a significant role in future research and applications, particularly in the field of nanoelectronics .

属性

IUPAC Name |

heptacyclo[16.8.0.02,11.03,8.04,25.012,17.021,26]hexacosa-1(18),2(11),3(8),4,6,9,12,14,16,19,21(26),22,24-tridecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H14/c1-2-8-18-17(7-1)21-13-11-15-5-3-9-19-20-10-4-6-16-12-14-22(18)26(24(16)20)25(21)23(15)19/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGERRYPEGFPVAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C5=C(C=CC=C5C6=CC=CC7=C6C4=C(C2=C1)C=C7)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172459 | |

| Record name | Naphtho(1,2,3,4-ghi)perylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphtho[1,2,3,4-ghi]perylene | |

CAS RN |

190-84-1 | |

| Record name | Naphtho(1,2,3,4-ghi)perylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtho(1,2,3,4-ghi)perylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

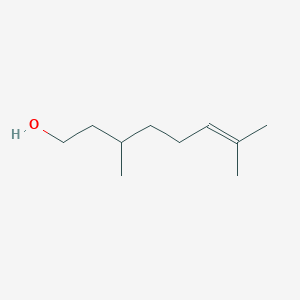

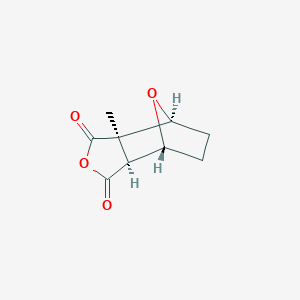

![4-[(Isopropylamino)sulfonyl]benzoic acid](/img/structure/B86342.png)